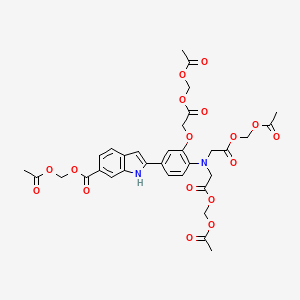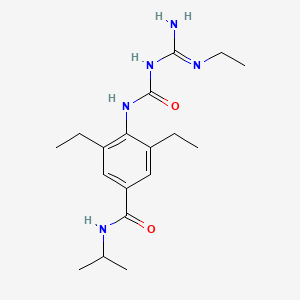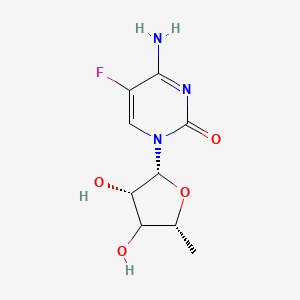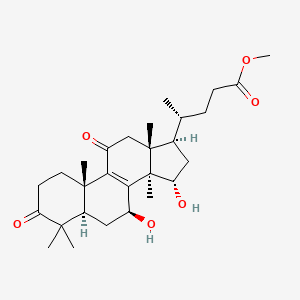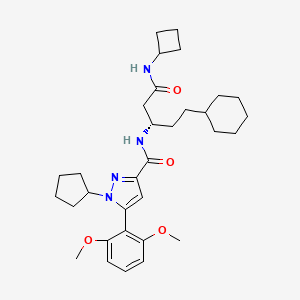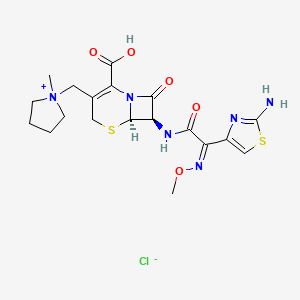
Cefepime (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefepime (chloride) is a fourth-generation cephalosporin antibiotic developed in 1994. It is widely used to treat severe infections caused by Gram-positive and Gram-negative bacteria, including pneumonia, urinary tract infections, and skin infections . Cefepime is known for its high stability against beta-lactamases, making it effective against multi-resistant microorganisms such as Pseudomonas aeruginosa .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cefepime is synthesized through a multi-step process involving the acylation of 7-aminocephalosporanic acid (7-ACA) with a side chain that includes a methoxyimino group and an aminothiazole ring. The key steps include:
Acylation: The 7-ACA is acylated with a suitable acylating agent to introduce the desired side chain.
Cyclization: The intermediate undergoes cyclization to form the beta-lactam ring.
Purification: The final product is purified through crystallization or chromatography to obtain cefepime in its pure form.
Industrial Production Methods: Industrial production of cefepime involves large-scale fermentation and chemical synthesis. The process is optimized for high yield and purity, ensuring that the antibiotic meets stringent quality standards. The production involves:
Fermentation: Production of the core cephalosporin structure through microbial fermentation.
Chemical Modification: Introduction of the side chains through chemical reactions.
Purification and Formulation: The final product is purified and formulated into injectable forms for clinical use.
Analyse Des Réactions Chimiques
Types of Reactions: Cefepime undergoes various chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamases, leading to the inactivation of the antibiotic.
Oxidation: Cefepime can undergo oxidation under certain conditions, affecting its stability.
Substitution: The aminothiazole ring can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by beta-lactamases or acidic conditions.
Oxidation: Occurs in the presence of oxidizing agents such as hydrogen peroxide.
Substitution: Involves nucleophiles like amines or thiols under mild conditions.
Major Products:
Hydrolysis Products: Inactive metabolites resulting from the opening of the beta-lactam ring.
Oxidation Products: Oxidized derivatives that may have reduced antibacterial activity.
Substitution Products: Modified cefepime molecules with altered side chains.
Applications De Recherche Scientifique
Cefepime is extensively used in scientific research due to its broad-spectrum antibacterial activity. Its applications include:
Chemistry: Studying the stability and reactivity of beta-lactam antibiotics.
Biology: Investigating the mechanisms of bacterial resistance and the role of beta-lactamases.
Medicine: Developing new therapeutic strategies for treating multi-resistant bacterial infections.
Industry: Formulating new antibiotic combinations and improving drug delivery systems
Mécanisme D'action
Cefepime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. This binding inhibits the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall . The high stability of cefepime against beta-lactamases enhances its effectiveness against resistant bacteria .
Comparaison Avec Des Composés Similaires
Ceftazidime: A third-generation cephalosporin with activity against Gram-negative bacteria.
Cefotaxime: Another third-generation cephalosporin with a broad spectrum of activity.
Piperacillin/Tazobactam: A combination antibiotic with extended-spectrum activity.
Cefepime’s unique properties make it a valuable antibiotic in the fight against resistant bacterial infections.
Propriétés
Formule moléculaire |
C19H25ClN6O5S2 |
|---|---|
Poids moléculaire |
517.0 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride |
InChI |
InChI=1S/C19H24N6O5S2.ClH/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);1H/b23-12-;/t13-,17-;/m1./s1 |
Clé InChI |
MMRINLZOZVAPDZ-LSGRDSQZSA-N |
SMILES isomérique |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Cl-] |
SMILES canonique |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



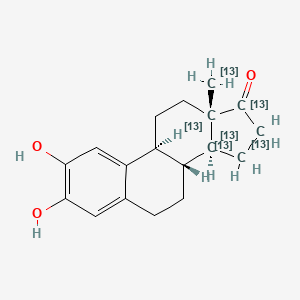
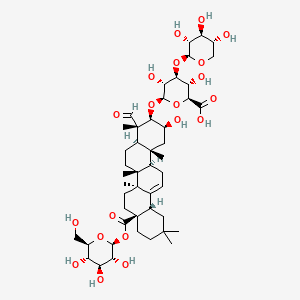
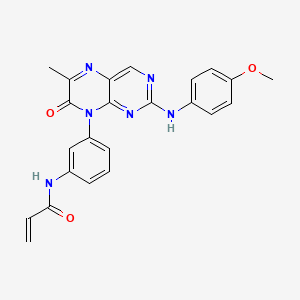
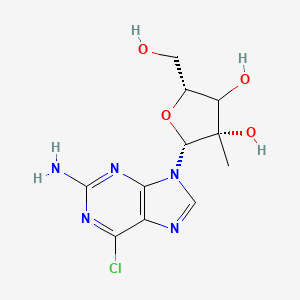
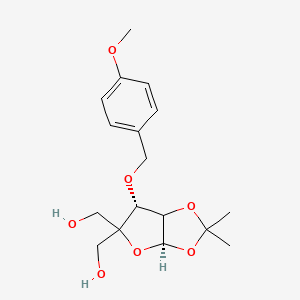
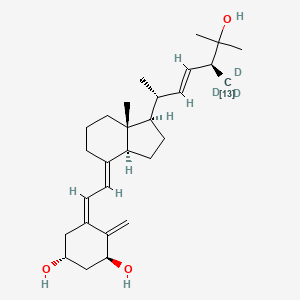
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)

